2-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid
Overview
Description
2-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid typically involves the reaction of 3,3,5-trimethylcyclohexylamine with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
2-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a single carboxylic acid group.
3,3,5-Trimethylcyclohexylamine: A related compound with an amine group instead of the carbamoyl group.
Cyclohexylcarbamic acid: Another related compound with a different substitution pattern on the cyclohexane ring.
Uniqueness
2-[(3,3,5-Trimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Properties
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-11-8-12(10-17(2,3)9-11)18-15(19)13-6-4-5-7-14(13)16(20)21/h11-14H,4-10H2,1-3H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCADKEWTKZOPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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